molecular formula C22H22N2O5S B4198984 Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B4198984
M. Wt: 426.5 g/mol
InChI Key: VLMABJXDCNYIOH-UHFFFAOYSA-N
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Description

Ethyl 4-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinyl ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: This can be achieved by reacting 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate.

    Introduction of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be introduced through a cyclization reaction involving appropriate precursors.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Ethyl 4-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 4-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate can be compared with similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: Used as a photo-initiator and ultraviolet filter.

    4-Methylphenyl benzoate: Known for its structural similarity and used in various chemical applications.

Uniqueness

The uniqueness of Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate lies in its complex structure, which imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-29-22(28)15-6-10-17(11-7-15)24-20(26)12-18(21(24)27)30-13-19(25)23-16-8-4-14(2)5-9-16/h4-11,18H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMABJXDCNYIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
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Ethyl 4-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

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